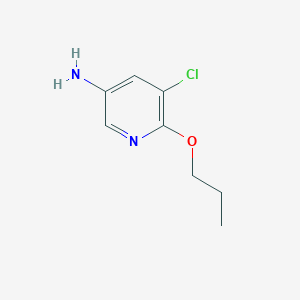
5-Chloro-6-propoxypyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-6-propoxypyridin-3-amine: is a chemical compound with the molecular formula C8H11ClN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of a chlorine atom at the 5th position, a propoxy group at the 6th position, and an amine group at the 3rd position of the pyridine ring. This structural configuration imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-propoxypyridin-3-amine typically involves the functionalization of a pyridine ring. One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with a chlorinating agent to introduce the chlorine atom at the desired position. The propoxy group can be introduced through an etherification reaction, and the amine group can be introduced via amination reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions such as temperature, pressure, and pH to ensure efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-6-propoxypyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: 5-Chloro-6-propoxypyridin-3-amine is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new materials and catalysts.
Biology: In biological research, the compound can be used to study the interactions of pyridine derivatives with biological systems. It may serve as a building block for the synthesis of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit pharmacological activities such as antimicrobial, antifungal, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and polymers. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Chloro-6-propoxypyridin-3-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the chlorine and propoxy groups can influence the compound’s binding affinity and specificity towards these targets. The amine group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
- 5-Chloro-3-pyridineboronic acid
- 6-Aminopyridin-3-ol
- 5-Chloro-6-phenylpyridazin-3(2H)-one
Comparison: 5-Chloro-6-propoxypyridin-3-amine is unique due to the presence of both a chlorine atom and a propoxy group on the pyridine ring. This combination of substituents imparts distinct chemical and physical properties to the compound, differentiating it from other similar pyridine derivatives. For example, 5-Chloro-3-pyridineboronic acid contains a boronic acid group, which makes it useful in Suzuki-Miyaura coupling reactions, while 6-Aminopyridin-3-ol has a hydroxyl group that can participate in different types of chemical reactions.
Properties
Molecular Formula |
C8H11ClN2O |
|---|---|
Molecular Weight |
186.64 g/mol |
IUPAC Name |
5-chloro-6-propoxypyridin-3-amine |
InChI |
InChI=1S/C8H11ClN2O/c1-2-3-12-8-7(9)4-6(10)5-11-8/h4-5H,2-3,10H2,1H3 |
InChI Key |
QMSWLPMSXWHJOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=N1)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


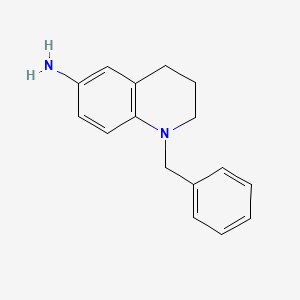

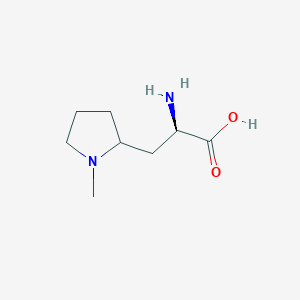

![2-(4-{2-[4-(2-Aminoethyl)phenoxy]ethyl}piperazin-1-yl)ethan-1-ol](/img/structure/B13271367.png)
![(3-Methoxypropyl)[1-(5-methylfuran-2-yl)ethyl]amine](/img/structure/B13271370.png)
![{[3-cyano-4-(2-furyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]thio}acetic acid](/img/structure/B13271377.png)
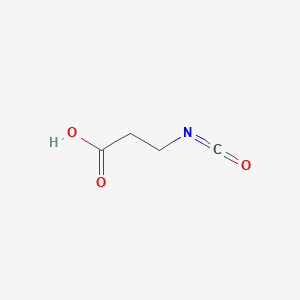
![4-[(1-Aminopropan-2-yl)oxy]-6-methyl-2H-pyran-2-one](/img/structure/B13271386.png)

![2-fluoro-N-[(5-methylfuran-2-yl)methyl]aniline](/img/structure/B13271398.png)

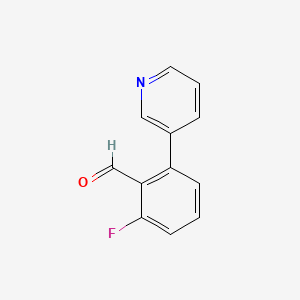
![(Butan-2-yl)[(4-nitrophenyl)methyl]amine](/img/structure/B13271410.png)
